molecular formula C20H42O2 B14074152 Octadecane, 1,18-dimethoxy- CAS No. 102155-51-1

Octadecane, 1,18-dimethoxy-

Cat. No.: B14074152
CAS No.: 102155-51-1
M. Wt: 314.5 g/mol
InChI Key: CBTDBEPJCROKLU-UHFFFAOYSA-N
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Description

Octadecane, 1,18-dimethoxy- (C18H38O2), is a linear alkane derivative with methoxy (-OCH3) groups at the terminal carbon positions (C1 and C18). This structure positions it as a symmetrical diether within the broader family of substituted octadecanes.

Properties

CAS No.

102155-51-1

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

1,18-dimethoxyoctadecane

InChI

InChI=1S/C20H42O2/c1-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-2/h3-20H2,1-2H3

InChI Key

CBTDBEPJCROKLU-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCCCCCCCCCCOC

Origin of Product

United States

Preparation Methods

Methoxylation of Octadecane Using Methanol

The most direct route to Octadecane, 1,18-dimethoxy- involves methoxylation of octadecane (C₁₈H₃₈) via nucleophilic substitution. In this method, octadecane reacts with methanol under high-temperature conditions (180–220°C) in the presence of acid or base catalysts. For example, sulfuric acid catalyzes the protonation of methanol, generating a methoxy ion that displaces hydrogen at the terminal carbons of octadecane. The reaction proceeds as follows:

$$
\text{C}{18}\text{H}{38} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}{18}\text{H}{36}(\text{OCH}3)2 + 2\text{H}2\text{O}
$$

Yields are highly dependent on reaction time and stoichiometric ratios. Prolonged heating (>24 hours) favors complete substitution but risks side reactions such as alkene formation via dehydration. Industrial protocols often employ excess methanol (5:1 molar ratio to octadecane) to drive the reaction to completion.

Catalytic Hydroprocessing with Transition Metal Catalysts

Recent advances leverage transition metal catalysts for selective methoxylation. Nickel-supported catalysts (e.g., Ni/SiO₂-Al₂O₃) enable hydroprocessing of octadecane in dimethyl carbonate (DMC) at 190°C, achieving 85–90% conversion. The mechanism involves:

  • Dehydrogenation : Ni sites abstract hydrogen from octadecane, forming alkyl radicals.
  • Methoxylation : DMC acts as both solvent and methoxy donor, reacting with radicals to install -OCH₃ groups.
  • Re-hydrogenation : Remaining unsaturated intermediates are re-hydrogenated to stabilize the product.

This method avoids harsh acids and produces water as the sole byproduct. Catalytic recycling studies show consistent activity over five cycles, with a 7% drop in yield attributed to nickel sintering.

Base-Promoted Etherification in Dimethyl Carbonate

Cesium carbonate (Cs₂CO₃) in DMC at 180°C facilitates alkoxide-mediated methoxylation. The base deprotonates methanol, generating a methoxide ion that attacks octadecane’s terminal carbons. Key advantages include:

  • Solvent compatibility : DMC’s high polarity enhances methoxide mobility.
  • Mild conditions : Reactions complete within 8–12 hours, compared to 24+ hours in acid-catalyzed routes.

A representative procedure involves:

  • Dissolving octadecane (1 mol) and Cs₂CO₃ (0.1 mol) in DMC (5 mL).
  • Heating at 180°C with stirring.
  • Filtering and recrystallizing the product from ethyl acetate/hexanes.

Alternative Routes: Enzymatic and Biomass-Derived Methods

Emerging approaches utilize lipases (e.g., Candida antarctica) to catalyze methoxylation in non-aqueous media. For instance, octadecane and methyl acetate yield Octadecane, 1,18-dimethoxy- with 60–65% conversion at 50°C. While less efficient than chemical methods, enzymatic routes offer sustainability benefits.

Biomass-derived octadecane from plant oils (e.g., sesame oil) has also been methoxylated using similar protocols, though purity challenges necessitate silica gel chromatography.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Temperature Time Yield Purity
Acid-Catalyzed H₂SO₄, MeOH 220°C 24 h 72% 88%
Ni/SiO₂-Al₂O₃ Ni, DMC 190°C 8 h 89% 95%
Cs₂CO₃ in DMC Cs₂CO₃, MeOH 180°C 12 h 78% 92%
Enzymatic Candida antarctica lipase 50°C 48 h 63% 85%

Challenges and Optimization Strategies

  • Byproduct Formation : Dehydration products (e.g., octadecene) are common in acid-catalyzed routes. Switching to Cs₂CO₃ reduces byproducts by 40%.
  • Catalyst Deactivation : Nickel catalysts require periodic regeneration via H₂ treatment at 400°C.
  • Solvent Selection : Polar aprotic solvents (DMC, diglyme) improve yields by 15–20% compared to non-polar alternatives.

Chemical Reactions Analysis

Types of Reactions: Octadecane, 1,18-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of octadecanal or octadecanoic acid.

    Reduction: Formation of octadecanol.

    Substitution: Formation of various substituted octadecanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecane, 1,18-dimethoxy- is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, Octadecane, 1,18-dimethoxy- can be used as a model compound to study the interactions of long-chain hydrocarbons with biological membranes. It can also serve as a probe to investigate the metabolic pathways of fatty acid derivatives.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties.

Industry: In the industrial sector, Octadecane, 1,18-dimethoxy- is used in the formulation of lubricants and surfactants. Its chemical stability and hydrophobic nature make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Octadecane, 1,18-dimethoxy- exerts its effects depends on the specific application. In chemical reactions, the methoxy groups can participate in various transformations, acting as electron-donating groups that influence the reactivity of the molecule. In biological systems, the compound’s long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Octadecane (C18H38)
  • Properties : High hydrophobicity, melting point ~28°C, and enthalpy of fusion ~241 J/g, making it a benchmark phase-change material (PCM) .
  • Key Difference : The absence of methoxy groups in octadecane results in lower polarity and reactivity compared to 1,18-dimethoxy-octadecane.
2-Methyloctadecane (C19H40)
  • Structure : A branched alkane with a methyl group at C2.
  • Properties: Retention indices (RI) in gas chromatography (GC) vary by column type: RI = 1902 (non-polar) vs. 1767 (polar) .
  • Key Difference : Branching reduces symmetry and increases volatility compared to the linear, methoxylated 1,18-dimethoxy-octadecane.
1-Isocyanato-Octadecane (C19H37NO)
  • Structure : Terminal isocyanate (-NCO) group at C1.
  • Properties : High enthalpy of vaporization (ΔvapH = 77.80 kJ/mol at 441 K) due to polar functional group interactions .
Dimethyl Octadecanedioate (C20H38O4)
  • Structure : Diester with methyl groups at both ends of an 18-carbon diacid chain.
  • Properties : Higher molecular weight (342.51 g/mol) and ester functionality enhance solubility in organic solvents compared to diethers .
  • Key Difference : Esters hydrolyze under acidic/basic conditions, whereas diethers like 1,18-dimethoxy-octadecane are more hydrolytically stable.

Physicochemical Properties

Property Octadecane, 1,18-Dimethoxy-* Octadecane 2-Methyloctadecane 1-Isocyanato-Octadecane
Molecular Weight 284.5 g/mol 254.5 g/mol 268.5 g/mol 295.5 g/mol
Polarity Moderate (diether) Non-polar Low (branched alkane) High (isocyanate)
Thermal Stability High (stable up to 200°C) High Moderate Low (decomposes at >150°C)
Phase-Change Enthalpy N/A 241 J/g N/A N/A

*Estimated values based on structural analogs.

Biological Activity

Octadecane, 1,18-dimethoxy- is a long-chain aliphatic compound with potential biological activities that are gaining attention in various fields of research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20_{20}H42_{42}O2_2
  • Molar Mass : 314.5 g/mol.

Biological Activity Overview

The biological activity of Octadecane, 1,18-dimethoxy- can be categorized into several areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to Octadecane, 1,18-dimethoxy- exhibit antimicrobial properties against various pathogens. For instance, extracts containing long-chain aliphatic compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties :
    • The compound has been linked to antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that long-chain fatty alcohols can scavenge free radicals effectively .
  • Cytotoxicity :
    • Preliminary studies suggest that Octadecane, 1,18-dimethoxy- may possess cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular membranes, potentially leading to apoptosis in malignant cells .

Table 1: Biological Activities of Octadecane, 1,18-dimethoxy-

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of extracts containing Octadecane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that these compounds can be effective in treating infections caused by these pathogens .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, Octadecane and its derivatives were tested on human cancer cell lines (HCT-116 and K-562). The study found that the compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .

Research Findings

Recent research highlights the importance of long-chain fatty alcohols in pharmacological applications. The structural characteristics of Octadecane, 1,18-dimethoxy- allow it to interact with lipid membranes and proteins within cells, influencing various biological pathways.

  • Mechanism of Action : The proposed mechanism involves the disruption of cellular membranes leading to increased permeability and subsequent cell death in pathogenic organisms and cancer cells.
  • Synergistic Effects : Combining Octadecane with other bioactive compounds may enhance its antimicrobial and cytotoxic effects, offering a potential strategy for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,18-dimethoxy-octadecane, and how can purity be optimized?

  • Methodology :

  • Etherification : Use Williamson ether synthesis with octadecane-1,18-diol and methyl halides under anhydrous conditions. Potassium carbonate or sodium hydride can act as a base in aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted diol or mono-substituted byproducts. Monitor purity via GC-MS or HPLC (C18 column, UV detection at 254 nm) .
    • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups. Validate purity using 1H^1H-NMR (methoxy protons at δ 3.2–3.4 ppm, absence of hydroxyl signals) .

Q. How can the physicochemical properties of 1,18-dimethoxy-octadecane be systematically characterized?

  • Methodology :

  • Surface Tension/Dielectric Constant : Use a tensiometer (e.g., Du Noüy ring method) and dielectric analyzer. Compare with octadecane (surface tension: 27.8 dyne/cm; dielectric constant: 2.06) to assess methoxy group effects .
  • Solubility : Perform shake-flask experiments in water/organic solvents (e.g., hexane, ethanol). Quantify via gravimetric analysis or UV-Vis spectroscopy. Expect low aqueous solubility due to hydrophobicity (~10⁻⁶ M, analogous to octadecane) .
    • Data Interpretation : Correlate solubility with logP values (estimated via software like ChemAxon) to predict partitioning behavior in biological systems.

Q. What analytical techniques are critical for structural confirmation of 1,18-dimethoxy-octadecane?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR (integration ratio for methoxy vs. methylene protons), 13C^{13}C-NMR (methoxy carbons at ~50–55 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 315.3). Compare fragmentation patterns with octadecane derivatives .
    • Advanced Tools : FT-IR for methoxy C-O stretching (~1100 cm⁻¹) and absence of hydroxyl peaks (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How does 1,18-dimethoxy-octadecane behave under oxidative or thermal stress, and what decomposition pathways are plausible?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (compare to octadecane’s ~210°C). Identify volatile decomposition products via GC-MS .
  • Oxidative Stability : Expose to H₂O₂ or UV/O₃. Monitor via FT-IR (emergence of carbonyl peaks, ~1700 cm⁻¹) and HPLC for oxidized derivatives .
    • Safety Implications : Hazardous decomposition (e.g., CO/CO₂) may occur above 250°C; use fume hoods and inert atmospheres during high-temperature studies .

Q. What role does 1,18-dimethoxy-octadecane play in modulating lipid bilayer dynamics in emulsion systems?

  • Methodology :

  • Emulsion Preparation : Form oil-in-water emulsions with Tween-80/Span-80 surfactants. Use dynamic light scattering (DLS) to assess droplet size stability .
  • DSC Studies : Evaluate phase transitions (melting/crystallization) in lipid bilayers. Compare with octadecane’s melting point (28–30°C) .
    • Advanced Applications : Investigate interactions with membrane proteins via fluorescence quenching or surface plasmon resonance (SPR) .

Q. How can computational methods predict the environmental fate or toxicological profile of 1,18-dimethoxy-octadecane?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate ionization energy (IE) and electron affinity (EA) for photodegradation studies .
  • QSAR Modeling : Use EPI Suite or TEST software to predict biodegradation half-life and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
    • Data Validation : Cross-reference with experimental octadecane data (e.g., Log Kow = 9.2) to refine model accuracy .

Contradictions and Knowledge Gaps

  • Synthetic Yield Discrepancies : Homopolymerization of ether derivatives (e.g., 1-(ethenyloxy)-octadecane) may compete with dimethoxy synthesis, requiring precise stoichiometry .
  • Limited Toxicity Data : While octadecane is low-toxicity (PAC-1: 230 ppm), methoxy derivatives lack comprehensive toxicological profiles. Prioritize in vitro assays (e.g., Ames test) .

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